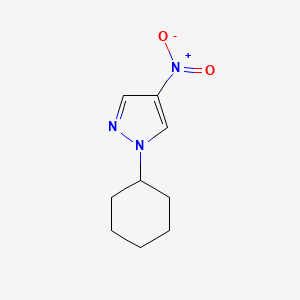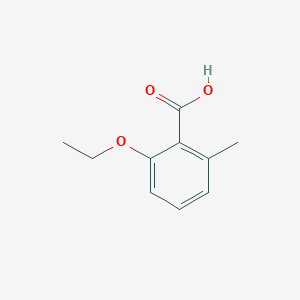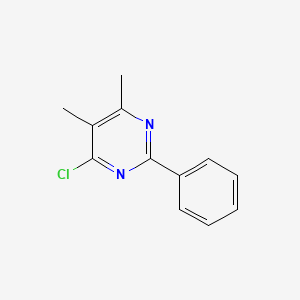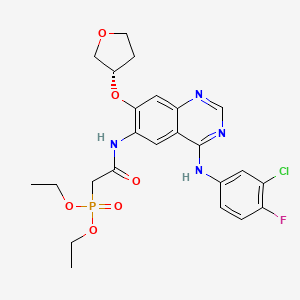
5,6,7,8-Tetrahydro-1,8-naphthyridine-2-methanamine
説明
5,6,7,8-Tetrahydro-1,7-naphthyridine is a class of heterocyclic compounds . They have been found in various natural sources and have been synthesized for their diverse biological activities . For example, they have been used in the development of potent Retinoid-Related Orphan Receptor γt Inverse Agonists .
Synthesis Analysis
The synthesis of related compounds like 5,6,7,8-Tetrahydro-1,6-naphthyridine has been developed . The synthesis features a newly discovered atom-economical protocol for Heck-type vinylation of chloropyridine using ethylene gas, an unprecedented formation of dihydronaphthyridine directly from 2-vinyl-3-acylpyridine mediated by ammonia, and a ruthenium-catalyzed enantioselective transfer hydrogenation as key steps .
Molecular Structure Analysis
The molecular structure of 5,6,7,8-Tetrahydro-1,7-naphthyridine includes a fused system of two pyridine rings . The exact structure of “5,6,7,8-Tetrahydro-1,8-naphthyridine-2-methanamine” could not be found.
Chemical Reactions Analysis
The chemical reactions of related compounds have been studied. For example, the syntheses of 5,6,7,8-Tetrahydro-1,6-naphthyridine rely on the efficient double Sonogashira reactions of 2,5-dibromopyridine with acetylenic alcohols and protected propargylamines followed by Chichibabin cyclizations .
Physical And Chemical Properties Analysis
The physical and chemical properties of 5,6,7,8-Tetrahydro-1,7-naphthyridine include a molecular weight of 134.18 g/mol, a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 2, and a Rotatable Bond Count of 0 .
科学的研究の応用
Anticancer Properties
The compound is part of the 1,6-naphthyridines family, which has been found to have significant anticancer properties . These compounds have been studied for their effects on different cancer cell lines, and the anticancer activity has been correlated to 1,6-naphthyridines using the literature on the structure–activity relationship (SAR) along with molecular modeling studies .
Anti-HIV Activity
1,6-Naphthyridines, including our compound of interest, have been found to have anti-HIV properties . This makes them a potential candidate for the development of new drugs to combat HIV.
Antimicrobial Activity
The compound has been found to have antimicrobial properties . This means it could potentially be used in the development of new antimicrobial agents.
Analgesic Properties
1,6-Naphthyridines have been found to have analgesic (pain-relieving) properties . This suggests that they could potentially be used in the development of new pain relief medications.
Anti-inflammatory Properties
The compound has been found to have anti-inflammatory properties . This means it could potentially be used in the treatment of conditions characterized by inflammation.
Antioxidant Activity
1,6-Naphthyridines have been found to have antioxidant activities . This suggests that they could potentially be used in the development of new antioxidant supplements or medications.
Use in Diagnostics
Naphthyridines are widely used in diagnostics . This suggests that our compound of interest could potentially be used in the development of new diagnostic tools or techniques.
Photophysical Applications
Naphthyridines have been found to have photophysical applications . This suggests that our compound of interest could potentially be used in the development of new materials or devices that rely on photophysical properties.
作用機序
Target of Action
Similar compounds, such as 1,6-naphthyridines, have been reported to exhibit a wide range of pharmacological activities, including anticancer, anti-hiv, antimicrobial, analgesic, anti-inflammatory, and antioxidant activities .
Mode of Action
It’s worth noting that related compounds, such as 1,6-naphthyridines, have been studied for their anticancer properties . These compounds may interact with cancer cells, leading to cell death, but the exact mechanism remains elusive.
Result of Action
Related compounds, such as 1,6-naphthyridines, have been reported to exhibit anticancer activity . This suggests that 5,6,7,8-Tetrahydro-1,8-naphthyridine-2-methanamine may also have potential anticancer effects.
Action Environment
The compound is typically stored at temperatures between 2-8°c , suggesting that temperature may play a role in its stability.
将来の方向性
The future directions for research on these compounds could include further exploration of their synthesis, analysis of their physical and chemical properties, and investigation of their potential biological activities. The development of more ecofriendly, safe, and atom-economical approaches for the synthesis of these compounds is also of considerable interest .
特性
IUPAC Name |
5,6,7,8-tetrahydro-1,8-naphthyridin-2-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c10-6-8-4-3-7-2-1-5-11-9(7)12-8/h3-4H,1-2,5-6,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPEHODLGQDPVTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(NC1)N=C(C=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10591676 | |
| Record name | 1-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10591676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
332883-10-0 | |
| Record name | 1-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10591676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details














試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

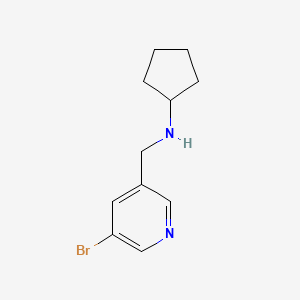
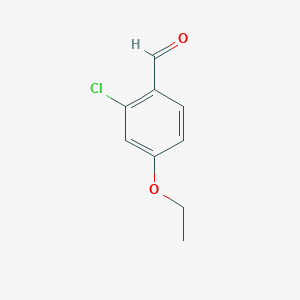
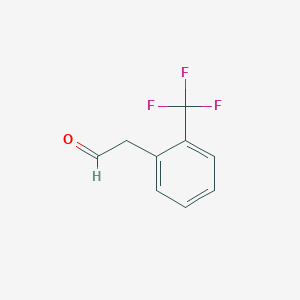
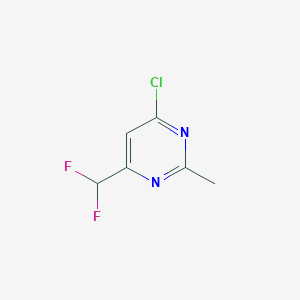
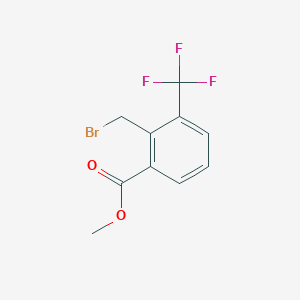
![1-[2-(Trifluoromethyl)phenyl]propan-2-amine hydrochloride](/img/structure/B1356701.png)



